molecular formula C6H11ClF3N B1403466 (R)-3-(Trifluoromethyl)piperidine hydrochloride CAS No. 1419075-99-2

(R)-3-(Trifluoromethyl)piperidine hydrochloride

Cat. No.: B1403466
CAS No.: 1419075-99-2
M. Wt: 189.6 g/mol
InChI Key: HMFJYLYZLJHSIF-NUBCRITNSA-N
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Description

®-3-(Trifluoromethyl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Trifluoromethyl)piperidine hydrochloride typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the radical trifluoromethylation of piperidine derivatives. This process can be carried out using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts in the presence of radical initiators .

Industrial Production Methods: Industrial production of ®-3-(Trifluoromethyl)piperidine hydrochloride often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: ®-3-(Trifluoromethyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce derivatives with different functional groups .

Scientific Research Applications

®-3-(Trifluoromethyl)piperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-(Trifluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • ®-3-(Trifluoromethyl)pyridine hydrochloride
  • ®-3-(Trifluoromethyl)pyrrolidine hydrochloride
  • ®-3-(Trifluoromethyl)azepane hydrochloride

Comparison: ®-3-(Trifluoromethyl)piperidine hydrochloride is unique due to its specific piperidine ring structure and the position of the trifluoromethyl group. Compared to similar compounds, it may exhibit different chemical reactivity and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

(3R)-3-(trifluoromethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-2-1-3-10-4-5;/h5,10H,1-4H2;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFJYLYZLJHSIF-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419075-99-2
Record name Piperidine, 3-(trifluoromethyl)-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419075-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-(trifluoromethyl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-(Trifluoromethyl)piperidine hydrochloride
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(R)-3-(Trifluoromethyl)piperidine hydrochloride
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(R)-3-(Trifluoromethyl)piperidine hydrochloride
Reactant of Route 4
(R)-3-(Trifluoromethyl)piperidine hydrochloride
Reactant of Route 5
(R)-3-(Trifluoromethyl)piperidine hydrochloride
Reactant of Route 6
(R)-3-(Trifluoromethyl)piperidine hydrochloride

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